Kethoxal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketoxal can be synthesized through the oxidation of 1,2-diols or alkenes. One common method involves the oxidative cleavage of 1,2-diols using reagents such as lead tetraethanoate or sodium periodate . Another method includes the oxidation of primary alcohols to aldehydes, followed by further oxidation to ketones using inorganic reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of ketoxal typically involves the large-scale oxidation of alkenes or 1,2-diols under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ketoxal undergoes various chemical reactions, including:
Oxidation: Ketoxal can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Ketoxal can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with ketoxal under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ketoxal has a wide range of applications in scientific research:
Biology: Employed in the study of RNA-protein interactions and RNA secondary structure analysis.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the synthesis of various organic compounds and as a chemical intermediate.
Mechanism of Action
Ketoxal exerts its effects by reacting with nucleic acids, specifically guanine residues that are not involved in hydrogen bonding . This reaction forms a stable covalent adduct, which can be used to probe the interactions involved in the secondary structure and other binding interactions of RNA . The binding is reversible, allowing the original RNA to be recovered after the removal of ketoxal .
Comparison with Similar Compounds
Similar Compounds
Glyoxal: Another 1,2-dicarbonyl compound that reacts with nucleic acids.
Pyruvaldehyde: Similar in structure and reactivity to ketoxal.
Methylglyoxal: Known for its reactivity with nucleic acids and proteins.
Uniqueness of Ketoxal
Ketoxal is unique due to its high specificity for guanine over other ribonucleotides . This specificity makes it particularly useful for nucleic acid structure determination and RNA-protein interaction studies . Additionally, its reversible binding allows for the recovery of the original RNA, which is a significant advantage in various research applications .
Properties
CAS No. |
27762-78-3 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-ethoxy-1,1-dihydroxybutan-2-one |
InChI |
InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3 |
InChI Key |
YRCRRHNVYVFNTM-UHFFFAOYSA-N |
SMILES |
CCOC(C)C(=O)C(O)O |
Canonical SMILES |
CCOC(C)C(=O)C(O)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.